N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
This compound is a benzo[b]thiophene-2-carboxamide derivative featuring a hydroxyethyl backbone substituted with both thiophen-2-yl and thiophen-3-yl groups. Its structural complexity arises from the fusion of heterocyclic systems (thiophene and benzothiophene) and functional groups (amide, hydroxyl). The hydroxyl group may enhance solubility, while the thiophene and benzothiophene moieties contribute to π-π stacking interactions and metabolic stability .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDPNINDSTUYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is , with a molecular weight of 310.4 g/mol. The compound features a unique thiophene structure, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. These derivatives are coupled under controlled conditions to yield the final product, emphasizing the importance of reaction conditions such as temperature and catalysts to ensure high yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing benzo[b]thiophene structures have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that thiophene-based compounds can interact with various cellular targets, potentially leading to apoptosis in cancer cells. A study demonstrated that certain derivatives stimulated the production of caspase proteins in cancer cell lines, indicating a mechanism for inducing cell death .
The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is believed to involve:
- Receptor Interaction : Binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : Influencing pathways related to cell growth and apoptosis.
- Antioxidant Activity : Potentially reducing oxidative stress within cells.
Case Studies
- Study on Antimicrobial Effects : A recent review highlighted the synthesis and evaluation of benzothiazole-based compounds, including those similar to our compound, demonstrating their efficacy against pathogenic strains .
- Anticancer Evaluation : In vitro studies on related compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include:
N-(2-Nitrophenyl)thiophene-2-carboxamide (): Dihedral angles between aromatic rings: ~8.5–13.5° (vs. likely higher in the target compound due to bulkier substituents). Key difference: The nitro group in this analog introduces strong electron-withdrawing effects, whereas the target compound’s hydroxyl and thiophene substituents offer mixed electronic profiles (donor/acceptor balance) .
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide ():
- Shares the benzothiophene-carboxamide core but replaces the hydroxyethyl-thiophene substituent with a thiophen-2-ylmethyl group.
- Activity : Exhibits inhibitory activity against Clk/Dyrk kinases (IC₅₀ < 1 μM), suggesting the hydroxy group in the target compound may similarly enhance kinase binding .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Lacks the benzothiophene system but includes dual thiophene substituents.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
